molecular formula C14H15N3O2 B7578131 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No. B7578131
M. Wt: 257.29 g/mol
InChI Key: OAHNZQXSHANJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is an important compound in the field of pharmacology and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are widely distributed in the body and play important roles in the regulation of various physiological functions. By blocking the activation of adenosine A1 receptors, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide can modulate the activity of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain. It can also regulate the activity of ion channels and transporters, such as the Na+/K+ ATPase, the NMDA receptor, and the GABA transporter. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have cardiovascular effects, such as reducing heart rate and blood pressure. It can also modulate the activity of the respiratory system, such as reducing the frequency and depth of breathing.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the function of these receptors. It has a well-established synthesis method, which makes it readily available for use in experiments. However, there are also some limitations to using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide in lab experiments. It has a relatively short half-life, which can limit its duration of action. It can also have off-target effects on other adenosine receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide. One potential direction is to investigate its potential therapeutic applications in various diseases. For example, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and stroke. Another potential direction is to investigate the molecular mechanisms underlying its pharmacological effects. For example, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. Understanding the molecular mechanisms underlying these effects could lead to the development of new therapeutic approaches.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been widely used in scientific research as a tool to study the function of adenosine A1 receptors. It has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular, respiratory, and central nervous system functions. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has also been used to study the effects of adenosine A1 receptor antagonists on the development and progression of various diseases such as ischemia-reperfusion injury, diabetes, and cancer.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-13(9(2)17-16-8)15-14(18)11-7-19-12-6-4-3-5-10(11)12/h3-6,11H,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHNZQXSHANJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide

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